5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzofuran moiety with an aldehyde functional group and an iodine substituent. The molecular formula for this compound is with a molecular weight of approximately 290.08 g/mol. The presence of iodine enhances its reactivity, making it a valuable intermediate in organic synthesis.
The chemical reactivity of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde can be attributed to both its aldehyde and iodine functionalities. Key reactions include:
Research has indicated that compounds similar to 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde exhibit various biological activities. For instance, derivatives of benzofuran have shown potential as cannabinoid receptor agonists, which may suggest similar activity for this compound. Additionally, studies have indicated that related compounds possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .
Several synthetic routes have been developed to produce 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde:
5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde has potential applications in various fields:
Interaction studies involving 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde are essential for understanding its biological mechanisms. Research has focused on:
These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 5-Bromo-2,3-dihydrobenzofuran | Bromine instead of iodine | Higher reactivity due to bromine's leaving group ability. |
| 2-Amino-5-methylbenzofuran | Contains an amino group | Potentially more polar and may exhibit different biological activities. |
| 7-Hydroxybenzofuran | Hydroxyl group at position 7 | Increased solubility and potential for hydrogen bonding interactions. |
| 5-Nitrobenzofuran | Nitro group at position 5 | Enhanced electron-withdrawing properties affecting reactivity. |
Each of these compounds exhibits distinct properties and reactivities due to their substituents, making them unique in their applications and interactions.